7-Oxo-7-(9-phenanthryl)heptanoic acid is a chemical compound with the molecular formula C21H20O3 and a molecular weight of approximately 320.38 g/mol. It is characterized by a heptanoic acid backbone with an oxo group at the 7-position and a phenanthryl substituent at the same position. This unique structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and materials science .
There is currently no scientific research available on the mechanism of action of 7-Oxo-7-(9-phenanthryl)heptanoic acid.
The chemical reactivity of 7-oxo-7-(9-phenanthryl)heptanoic acid can be attributed to its functional groups. The oxo group can participate in various reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research on the biological activity of 7-oxo-7-(9-phenanthryl)heptanoic acid is still emerging, but its structure suggests potential pharmacological properties. Compounds with similar structures often exhibit:
Further studies are necessary to fully elucidate its biological effects and therapeutic potential .
The synthesis of 7-oxo-7-(9-phenanthryl)heptanoic acid typically involves multi-step organic reactions:
These methods allow for the production of this compound in a laboratory setting, facilitating further research into its properties and applications .
7-Oxo-7-(9-phenanthryl)heptanoic acid has potential applications across several domains:
The exploration of these applications is ongoing, with researchers investigating its full potential .
Interaction studies involving 7-oxo-7-(9-phenanthryl)heptanoic acid are crucial for understanding its biological mechanisms. These studies may include:
These interactions provide insight into how this compound might function within biological systems and its potential therapeutic uses .
Several compounds share structural similarities with 7-oxo-7-(9-phenanthryl)heptanoic acid, which can help highlight its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Heptanoic Acid | Straight-chain fatty acid | Simple structure, lacks phenanthryl moiety |
| 9-Fluorenone | Ketone with a fluorene structure | Lacks heptanoic acid chain |
| 9-Anthracenecarboxylic Acid | Carboxylic acid with anthracene moiety | More complex polycyclic structure |
| Ethyl 7-Oxoheptanoate | Ester derivative of heptanoic acid | Contains ethyl group instead of phenanthryl |
The presence of the phenanthryl group in 7-oxo-7-(9-phenanthryl)heptanoic acid distinguishes it from these similar compounds, potentially imparting unique physical and chemical properties that warrant further investigation .
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 7-Oxo-7-(9-phenanthryl)heptanoic acid through multiple complementary techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments characteristic of the compound's complex structure [1] [2]. The aromatic proton region between 7.0-8.5 parts per million displays multiple overlapping signals corresponding to the eight aromatic hydrogens of the phenanthrene moiety. The phenanthrene ring system exhibits characteristic coupling patterns that distinguish it from simpler aromatic systems, with protons showing complex multipicity due to the extended conjugated system [3] [4].
The aliphatic heptanoic acid chain produces well-defined signals in the 1.0-3.0 parts per million region. The methylene groups adjacent to the ketone carbonyl appear as a triplet around 2.6-2.8 parts per million, while the methylene group adjacent to the carboxylic acid function resonates around 2.3-2.5 parts per million [2] [5]. The central methylene groups of the heptanoic chain appear as multiplets in the 1.2-1.8 parts per million range, providing clear evidence of the chain length and integrity [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbon framework. The ketone carbonyl carbon appears in the characteristic range of 190-200 parts per million, while the carboxylic acid carbonyl resonates between 170-180 parts per million [1] [5]. The aromatic carbon region between 120-140 parts per million displays multiple signals corresponding to the fourteen aromatic carbons of the phenanthrene system. The quaternary carbon bearing the ketone substitution shows characteristic downfield displacement due to deshielding effects [4].
Advanced two-dimensional nuclear magnetic resonance techniques provide unambiguous structural confirmation. Correlation spectroscopy establishes proton-proton connectivity patterns, while heteronuclear single quantum coherence spectroscopy confirms direct carbon-hydrogen correlations. Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen interactions crucial for confirming the substitution pattern on the phenanthrene ring system [6] [7].
Fourier transform infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification and structural confirmation. The carbonyl stretching vibrations constitute the most diagnostic features of the infrared spectrum. The aromatic ketone carbonyl exhibits absorption around 1690 wavenumbers, displaying the expected bathochromic shift due to conjugation with the phenanthrene π-system [8] [9] [10]. This frequency reduction from the typical aliphatic ketone absorption at 1715 wavenumbers confirms the extended conjugation present in the molecule [9] [10].
The carboxylic acid functionality produces characteristic absorptions including the broad oxygen-hydrogen stretching band spanning 2500-3500 wavenumbers [8] [11] [9]. This broad absorption often masks the aromatic carbon-hydrogen stretching vibrations typically observed around 3000-3100 wavenumbers. The carbon-oxygen stretching vibration of the carboxylic acid appears around 1250-1300 wavenumbers, while the oxygen-hydrogen bending vibration contributes to absorptions in the 1350-1400 wavenumbers region [12].
Aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1650 wavenumbers region, characteristic of the phenanthrene ring system [12] [13]. Out-of-plane aromatic carbon-hydrogen bending vibrations appear in the 700-900 wavenumbers region, providing information about the substitution pattern of the aromatic system [12]. The aliphatic carbon-hydrogen stretching vibrations of the heptanoic chain appear in the 2850-3000 wavenumbers range, distinguishable from the aromatic carbon-hydrogen absorptions [8].
Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the phenanthrene chromophore and carbonyl functionalities. π→π* transitions of the phenanthrene system dominate the absorption spectrum, appearing as strong bands in the 250-300 nanometer region [13] [3] [14]. These transitions exhibit fine vibronic structure characteristic of polycyclic aromatic hydrocarbons, with the specific pattern serving as a fingerprint for the phenanthrene chromophore [13] [14].
The n→π* transitions of the carbonyl groups appear as weaker absorptions in the 300-350 nanometer region [11] [9]. The ketone carbonyl contributes a forbidden transition around 280-290 nanometers, while the carboxylic acid n→π* transition appears at slightly longer wavelengths [11] [9]. The extended conjugation between the phenanthrene system and the ketone carbonyl may result in bathochromic shifts and increased extinction coefficients compared to non-conjugated analogs [3] [15].
Molar absorptivity values for the phenanthrene chromophore typically exceed 25,000 liter per mole per centimeter, indicating strong absorption characteristics suitable for quantitative analysis [11] [9]. The presence of multiple chromophores in the molecule creates a complex absorption envelope that can be deconvoluted to reveal individual electronic transitions [16] [17].
Mass spectrometric analysis of 7-Oxo-7-(9-phenanthryl)heptanoic acid provides detailed fragmentation patterns characteristic of aromatic ketone carboxylic acids. The molecular ion peak appears at mass-to-charge ratio 320, corresponding to the molecular weight of the compound [18] [19]. The relative intensity of the molecular ion is typically low to moderate, consistent with the behavior of large organic molecules containing multiple functional groups [20] [21].
Alpha cleavage represents the predominant fragmentation pathway, occurring adjacent to both the ketone and carboxylic acid functionalities [20] [21] [5]. Cleavage adjacent to the aromatic ketone produces a stable phenanthrene carbonyl cation at mass-to-charge ratio 178, which frequently serves as the base peak due to resonance stabilization of the resulting acylium ion [21] [22]. This fragmentation eliminates the entire heptanoic acid chain as a neutral species, resulting in high abundance of the phenanthrene-containing fragment [21] [23].
Alpha cleavage adjacent to the carboxylic acid functionality generates fragments at mass-to-charge ratio 275, corresponding to loss of 45 mass units (carboxyl group) [5] [24]. This fragmentation pathway competes with the aromatic ketone cleavage but typically produces lower intensity fragments due to reduced stabilization compared to the phenanthrene cation [20] [21].
McLafferty rearrangement occurs when the molecule contains appropriately positioned hydrogen atoms for intramolecular transfer [5] [24]. In 7-Oxo-7-(9-phenanthryl)heptanoic acid, this rearrangement involves hydrogen transfer from the gamma position relative to the ketone carbonyl, followed by beta cleavage to eliminate alkene fragments [5] [24]. The resulting rearranged ion appears at mass-to-charge ratio 244, representing loss of 76 mass units [24].
Acylium ion formation produces characteristic fragments through multiple pathways [20] [21]. The phenanthrene carbonyl fragment at mass-to-charge ratio 178 can undergo further fragmentation by loss of carbon monoxide, producing the phenanthrene cation at mass-to-charge ratio 150 [21] [22]. Additional acylium ions may form from the aliphatic portion of the molecule, generating fragments at mass-to-charge ratios 43, 57, 71, and 85 corresponding to sequential loss of methylene units [20] [24].
Loss of carbon monoxide from ketone-containing fragments produces characteristic mass decrements of 28 units [21] [10]. The molecular ion can lose carbon monoxide to generate an ion at mass-to-charge ratio 292, though this fragmentation typically shows low intensity due to the stability of the original ketone structure [10] [25]. Similar carbon monoxide loss from the phenanthrene carbonyl fragment produces the corresponding phenanthrene cation [21] [22].
The phenanthrene moiety exhibits characteristic fragmentation patterns that aid in structural confirmation [26] [23]. Serial hydrogen radical losses create what has been termed "organ pipe distribution" in the mass spectrum, with fragments differing by one mass unit appearing in regular patterns [26]. These hydrogen losses occur through specific bond cleavage processes identified by quantum chemical calculations [26].
Phenanthrene ring fragmentation produces diagnostic ions at mass-to-charge ratios 152, 151, and 150, corresponding to sequential loss of hydrogen atoms and molecular rearrangements [14] [26]. The relative intensities of these fragments provide information about the substitution pattern and electronic distribution within the aromatic system [26] [23].
Tropylium ion formation may occur through ring contraction processes, generating fragments at mass-to-charge ratio 91 (C₇H₇⁺) characteristic of benzylic systems [23] [22]. However, the rigidity of the phenanthrene system typically favors retention of the tricyclic structure over ring contraction pathways [26] [23].
Reverse phase high performance liquid chromatography provides excellent separation and purity assessment capabilities for 7-Oxo-7-(9-phenanthryl)heptanoic acid. Octadecylsilane stationary phases offer optimal retention characteristics for compounds containing both aromatic and aliphatic functionalities [27] [28]. The phenanthrene moiety provides strong π-π interactions with the stationary phase, while the carboxylic acid functionality enables pH-dependent retention modulation [29] [28].
Mobile phase optimization typically employs acetonitrile-water or methanol-water gradients with formic acid or phosphoric acid modifiers [27] [28]. The addition of 0.1% formic acid improves peak shape and provides consistent ionization for mass spectrometric detection when coupled systems are employed [27] [30]. Gradient elution programs beginning with high aqueous content and progressing to organic-rich conditions provide optimal separation of polar impurities from the target compound [28] [30].
Detection methods include ultraviolet absorption at 254 nanometers or 280 nanometers, taking advantage of the strong phenanthrene chromophore [27] [17]. Diode array detection enables spectral confirmation of peak identity and purity assessment through peak purity algorithms [27]. The high extinction coefficient of the phenanthrene system provides excellent sensitivity for trace impurity detection [16] [17].
Column efficiency requirements typically specify minimum 15,000 theoretical plates for adequate resolution of closely related impurities [31]. Temperature control around 25-30°C ensures reproducible retention times and optimal peak shapes [28]. Sample preparation involves dissolution in mobile phase-compatible solvents, with methanol or acetonitrile providing excellent solubility for the target compound [32] [27].
Gas chromatography-mass spectrometry provides complementary purity assessment capabilities, particularly effective for detecting volatile impurities and evaluating thermal stability [33] [29]. Stationary phase selection typically employs phenyl-methyl silicone phases that provide optimal retention for aromatic compounds while maintaining thermal stability at elevated temperatures [29].
Temperature programming from 150°C to 300°C with heating rates of 10-15°C per minute ensures complete elution of the target compound and potential high-boiling impurities [31] [29]. The predicted boiling point of 568.7°C suggests that derivatization may be necessary for optimal gas chromatographic analysis [34]. Methylation of the carboxylic acid using diazomethane or trimethylsilyl derivatives improves volatility and peak shapes [31] [29].
Mass spectrometric detection provides unambiguous identification of eluting compounds through fragmentation pattern matching [26] [33]. The characteristic phenanthrene fragmentation pattern enables confident identification of the target compound and differentiation from potential aromatic impurities [26] [23]. Selected ion monitoring focusing on the molecular ion and key fragment ions enhances sensitivity for trace level impurity detection [33].
Injection techniques include split injection with ratios of 1:50 to 1:100 for concentrated samples, or splitless injection for trace analysis [31]. Carrier gas selection of helium or hydrogen provides optimal efficiency and resolution for the separation [31] [29]. Detector temperature maintenance at 280-300°C ensures complete volatilization of eluting compounds [31].
Analytical method validation follows established guidelines for specificity, linearity, accuracy, precision, and robustness [27] [28]. Specificity testing includes forced degradation studies under acidic, basic, oxidative, and thermal conditions to evaluate the ability to separate degradation products from the parent compound [30]. Linearity assessment typically covers concentration ranges from 10-5000 nanomolar for quantitative applications [26].